molecular formula C10H7ClO2 B1305967 2H-chromene-3-carbonyl chloride CAS No. 41873-72-7

2H-chromene-3-carbonyl chloride

Cat. No.: B1305967
CAS No.: 41873-72-7
M. Wt: 194.61 g/mol
InChI Key: RTKZPVOAMHWVCN-UHFFFAOYSA-N
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Description

2H-chromene-3-carbonyl chloride is an organic compound belonging to the chromene family, which are oxygen-containing heterocycles. These compounds are significant due to their presence in various natural products, pharmaceutical agents, and biologically relevant molecules. The chromene structure is known for its versatility and has been widely used in materials science and organic synthesis.

Mechanism of Action

Target of Action

2H-chromene-3-carbonyl chloride, a derivative of coumarin, primarily targets oxidative stress . Oxidative stress is a condition characterized by an imbalance between the production of free radicals and the ability of the body to counteract their harmful effects through neutralization by antioxidants.

Mode of Action

The compound interacts with its targets by inhibiting oxidative stress This is achieved through its antioxidant potential, which allows it to neutralize harmful free radicals in the body

Biochemical Pathways

The compound affects the biochemical pathways related to oxidative stress . By acting as an antioxidant, it can potentially influence various biochemical reactions that involve free radicals. These include reactions in the metabolic pathways of various cells where oxidative stress plays a role. The downstream effects of these interactions could lead to a reduction in oxidative damage to cells and tissues.

Pharmacokinetics

Its molecular weight is 19461 , which suggests that it may have good bioavailability due to its relatively small size

Result of Action

The primary result of the action of this compound is the inhibition of oxidative stress . This can lead to a reduction in the damage caused by free radicals to cells and tissues, potentially helping to prevent or treat conditions associated with oxidative stress.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its synthesis has been identified as environmentally friendly , suggesting that it can be produced with minimal environmental impact. Additionally, its use as a pesticide has been suggested, indicating that it may be effective in various environmental conditions . .

Biochemical Analysis

Biochemical Properties

2H-chromene-3-carbonyl chloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with selective estrogen receptor degraders (SERDs), which are crucial in the treatment of estrogen receptor-positive breast cancer . The nature of these interactions often involves binding to the active sites of enzymes or receptors, leading to inhibition or activation of their functions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the expression of progesterone receptor mRNA in MCF-7 cells, a type of breast cancer cell line . This inhibition can lead to altered cell signaling and metabolic pathways, ultimately affecting cell proliferation and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as estrogen receptors, leading to their degradation . This binding interaction can inhibit the receptor’s activity, preventing it from promoting cell growth and division. Additionally, the compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are critical factors in its biochemical analysis. In laboratory settings, it has been observed that the compound remains stable under certain conditions but may degrade over time, affecting its efficacy . Long-term studies have shown that its effects on cellular function can vary, with some cells developing resistance or adapting to its presence.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as inhibiting tumor growth in breast cancer models . At higher doses, it can cause toxic or adverse effects, including damage to healthy tissues and organs. Understanding the dosage threshold is crucial for optimizing its use in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active or inactive metabolites . These interactions can affect metabolic flux and the levels of various metabolites, influencing the overall metabolic state of the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules help in the localization and accumulation of the compound in target tissues, enhancing its therapeutic effects. Improper distribution can lead to off-target effects and toxicity.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization ensures that the compound exerts its effects precisely where needed, minimizing unintended interactions with other cellular components.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-chromene-3-carbonyl chloride typically involves the reaction of 2H-chromene-3-carboxylic acid with thionyl chloride. This reaction is carried out under reflux conditions, where the carboxylic acid group is converted into a carbonyl chloride group. The reaction can be represented as follows:

2H-chromene-3-carboxylic acid+SOCl22H-chromene-3-carbonyl chloride+SO2+HCl\text{2H-chromene-3-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 2H-chromene-3-carboxylic acid+SOCl2​→2H-chromene-3-carbonyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the reaction can be optimized by controlling the temperature, pressure, and concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

2H-chromene-3-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted with different nucleophiles, such as amines, alcohols, and thiols, to form corresponding amides, esters, and thioesters.

    Hydrolysis: The compound can be hydrolyzed to form 2H-chromene-3-carboxylic acid.

    Reduction: Reduction of the carbonyl chloride group can yield 2H-chromene-3-methanol.

Common Reagents and Conditions

    Amines: React with this compound to form amides under mild conditions.

    Alcohols: React to form esters, often in the presence of a base such as pyridine.

    Thiols: Form thioesters, typically using a base like triethylamine.

Major Products

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Thioesters: Formed from the reaction with thiols.

Scientific Research Applications

2H-chromene-3-carbonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various chromene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of materials with specific properties, such as dyes and polymers.

Comparison with Similar Compounds

2H-chromene-3-carbonyl chloride can be compared with other similar compounds, such as:

    2H-chromene-3-carboxylic acid: The precursor in the synthesis of this compound.

    2H-chromene-3-methanol: A reduction product of this compound.

    Coumarins: A broader class of compounds that includes chromenes and exhibits similar biological activities.

The uniqueness of this compound lies in its reactivity and versatility in synthetic chemistry, making it a valuable intermediate for the preparation of various functionalized chromene derivatives.

Properties

IUPAC Name

2H-chromene-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO2/c11-10(12)8-5-7-3-1-2-4-9(7)13-6-8/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTKZPVOAMHWVCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380182
Record name 2H-chromene-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41873-72-7
Record name 2H-chromene-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 2H-chromene-3-carbonyl chloride utilized in the synthesis of potential antioxidant and antibacterial agents?

A1: In this study, this compound serves as a crucial building block for creating a series of N-(benzothiazol-2-yl)-2-oxo-chromene-3-carboxamide derivatives []. These derivatives are formed through a condensation reaction between this compound and various substituted benzo[d]thiazol-2-amines. The researchers aimed to synthesize compounds with improved antioxidant and antibacterial properties by combining the known biological activities of coumarin and benzothiazole moieties.

Q2: How are the synthesized N-(benzothiazol-2-yl)-2-oxo-chromene-3-carboxamide derivatives characterized?

A2: The synthesized compounds are characterized using two spectroscopic techniques:

  • 1H-Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique provides detailed information about the hydrogen atoms' environment within the molecule, confirming the structure and purity of the synthesized compounds [].

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